1-Ethyl-4-methylpyridinium bromide
Overview
Description
1-Ethyl-4-methylpyridinium bromide is a chemical compound with the molecular formula C8H12N.Br and a molecular weight of 202.09 . It is a white to light yellow to dark green powder or crystal .
Molecular Structure Analysis
The InChI code for 1-Ethyl-4-methylpyridinium bromide is 1S/C8H12N.BrH/c1-3-9-6-4-8(2)5-7-9;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
1-Ethyl-4-methylpyridinium bromide is a solid at 20 degrees Celsius . It has a melting point range of 127.0 to 131.0 degrees Celsius . The compound is hygroscopic, meaning it absorbs moisture from the air .Scientific Research Applications
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Adsorption : This compound can be used in adsorption processes . Adsorption is a process where a solid is used for removing a soluble substance from the water. In this process active carbon is the solid. Active carbon is produced specifically so as to achieve a very big internal surface (between 500 - 1500 m2/g). This big internal surface makes active carbon ideal for adsorption.
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Catalysis : “1-Ethyl-4-methylpyridinium bromide” can also serve as a catalyst . A catalyst is a substance that speeds up a chemical reaction, but is not consumed by the reaction; hence a catalyst can be recovered chemically unchanged at the end of the reaction it has been used to speed up, or catalyze.
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Synthesis of Pyridinium Salts : Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . “1-Ethyl-4-methylpyridinium bromide” could potentially be used in the synthesis of these salts. These salts have played an intriguing role in a wide range of research topics .
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Pyridinium Ionic Liquids : Pyridinium salts, including “1-Ethyl-4-methylpyridinium bromide”, are important as pyridinium ionic liquids . Ionic liquids have gained attention due to their unique properties such as low melting points, negligible vapor pressure, high thermal stability, and good solvating ability for a wide range of compounds.
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Pyridinium Ylides : Pyridinium salts are also important in the formation of pyridinium ylides , which are useful intermediates in organic synthesis.
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Biological Applications : Pyridinium salts have been studied for their potential applications in biological issues related to gene delivery .
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Nucleophilic Aromatic Substitution : This compound can be used as a reagent for nucleophilic aromatic substitution . Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring.
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Materials Science : Pyridinium salts, including “1-Ethyl-4-methylpyridinium bromide”, have applications in materials science . They can be used in the synthesis of new materials with unique properties.
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Anti-microbial, Anti-cancer, Anti-malarial and Anti-cholinesterase Inhibitors : Pyridinium salts have been studied for their potential applications in these areas . They could potentially be used in the development of new drugs or treatments.
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Gene Delivery : Pyridinium salts have been studied for their potential applications in gene delivery . They could potentially be used in the development of new gene therapy techniques.
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Synthesis Path : This compound can be used in various synthesis paths . The specific path would depend on the target compound and the specific conditions of the reaction.
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HPLC, LC-MS, UPLC : “1-Ethyl-4-methylpyridinium bromide” can be used in various analytical techniques such as High Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra Performance Liquid Chromatography (UPLC) .
Safety And Hazards
Future Directions
While specific future directions for 1-Ethyl-4-methylpyridinium bromide are not mentioned in the literature, pyridinium salts have been highlighted for their potential in various research topics, including their importance as ionic liquids, anti-microbial agents, anti-cancer agents, anti-malarial agents, and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
properties
IUPAC Name |
1-ethyl-4-methylpyridin-1-ium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.BrH/c1-3-9-6-4-8(2)5-7-9;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBRZOWPIBQUEJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559315 | |
Record name | 1-Ethyl-4-methylpyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-methylpyridinium bromide | |
CAS RN |
32353-49-4 | |
Record name | 1-Ethyl-4-methylpyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-4-methylpyridinium Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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